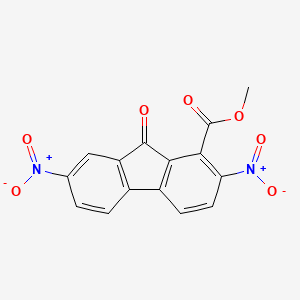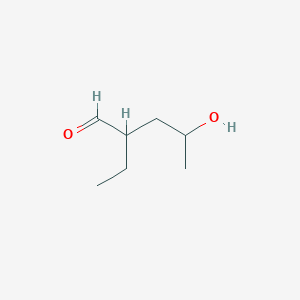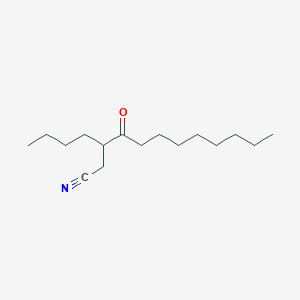
Methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate is a chemical compound with the molecular formula C15H8N2O7. It is a derivative of fluorene, characterized by the presence of nitro groups at positions 2 and 7, a keto group at position 9, and a carboxylate ester group at position 1. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate typically involves the nitration of fluorene derivatives followed by esterification. One common method includes the nitration of 9H-fluorene-1-carboxylic acid to introduce nitro groups at the 2 and 7 positions. This is followed by oxidation to form the keto group at position 9. Finally, esterification with methanol yields the desired methyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Further oxidized derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives where the nitro groups are replaced by nucleophiles.
Scientific Research Applications
Methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and keto group play a crucial role in these interactions, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid butyl ester
- 2,7-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid hexyl ester
- 2,7-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid pentadecyl ester
- 9-Hydroxyimino-2,7-dinitro-9H-fluorene-4-carboxylic acid butyl ester
Uniqueness
Methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate is unique due to its specific ester group at position 1, which differentiates it from other similar compounds that may have different ester groups or substitutions at other positions. This unique structure can lead to different chemical reactivity and biological activity .
Properties
CAS No. |
58462-28-5 |
|---|---|
Molecular Formula |
C15H8N2O7 |
Molecular Weight |
328.23 g/mol |
IUPAC Name |
methyl 2,7-dinitro-9-oxofluorene-1-carboxylate |
InChI |
InChI=1S/C15H8N2O7/c1-24-15(19)13-11(17(22)23)5-4-9-8-3-2-7(16(20)21)6-10(8)14(18)12(9)13/h2-6H,1H3 |
InChI Key |
MRVHSNAXWQATNO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1C(=O)C3=C2C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B14602934.png)







![1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14602999.png)
![Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]-](/img/structure/B14603013.png)


